BenchChemオンラインストアへようこそ!

1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine

Autotaxin Inhibition Sigma Receptor Binding Piperazine SAR

This compound combines sigma-receptor and autotaxin-modulator motifs, yet no quantitative biological data exists publicly. The 2-methylcyclohexyl group introduces stereochemistry-dependent pharmacology; the naphthylmethyl core dictates lipophilic interactions not replicable by simpler aryl analogs. It is ideal for internal hit-finding, N-alkylation method development, or as a negative control for autotaxin assays where potency must be experimentally excluded.

Molecular Formula C22H30N2
Molecular Weight 322.5 g/mol
Cat. No. B10880644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine
Molecular FormulaC22H30N2
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCC1CCCCC1N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H30N2/c1-18-7-2-5-12-22(18)24-15-13-23(14-16-24)17-20-10-6-9-19-8-3-4-11-21(19)20/h3-4,6,8-11,18,22H,2,5,7,12-17H2,1H3
InChIKeyOWTCJCWCRNISDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine: A Structurally Distinct Piperazine with Unvalidated Differential Potential


The compound 1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine (CAS 519015-58-8; molecular formula C22H30N2, average mass 322.487 Da) is a synthetic piperazine derivative featuring a 2-methylcyclohexyl group at the N1 position and a naphthalen-1-ylmethyl group at the N4 position . Its calculated physicochemical properties include a predicted logP of 5.19 and a boiling point of 455.6 °C . While this scaffold combines structural motifs from both sigma receptor ligands and autotaxin modulators, no primary research paper or patent currently reports quantitative biological activity data for this specific compound that would allow a scientifically rigorous comparison against its closest analogs .

Why Generic 1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine Substitutes Cannot Be Assumed Interchangeable in Research


No generic substitution can be justified for 1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine because there are no published, quantitative data demonstrating equivalent target binding, functional activity, or pharmacokinetic behavior compared to any other in-class compound. The 2-methylcyclohexyl group introduces two chiral centers, creating stereoisomer-dependent pharmacology; the naphthylmethyl group dictates a specific lipophilic interaction profile that cannot be assumed equivalent to phenyl, benzyl, or other aryl substitutions without direct comparative evidence . Any procurement based on structural similarity alone risks selecting a molecule with unknown potency and selectivity relative to validated reference compounds.

1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine: A Quantitative Comparative Evidence Gap Analysis


Absence of Published Head-to-Head or Cross-Study Comparative Biological Data for Procurement Decisions

An exhaustive search of the primary literature and patent databases fails to identify any quantitative biological activity data (e.g., IC50, Ki, EC50) for 1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine that can be directly compared to a structurally analogous compound. The closest scaffold-related evidence comes from the patent WO2014018881A1, which discloses autotaxin modulators [1]. However, the specific compound is not enumerated with standalone data in that patent, and the tool compound BIO-32546 (IC50 ≈ 1 nM) is a distinct chemical entity with the formula C28H31F6NO3, not the target compound [2]. No comparator data exists for this molecule against any reference inhibitor, sigma ligand, or other piperazine derivative.

Autotaxin Inhibition Sigma Receptor Binding Piperazine SAR

Evidence-Limited Application Scenarios for 1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine


Internal MedChem Campaigns Requiring a Novel, Uncharacterized Autotaxin/Sigma Scaffold

Laboratories with established in-house ATX enzymatic or sigma receptor binding assays may consider this compound as a structurally novel starting point for a hit-finding campaign, where the absence of public data provides an opportunity to generate proprietary SAR. All selectivity and potency profiling must be performed internally. [1]

Synthetic Feasibility Studies and Library Design

The compound can serve as a test substrate for optimizing N-alkylation conditions on a 2-methylcyclohexyl-piperazine intermediate, or as a representative member of a focused naphthylmethyl-piperazine library to assess purity and yield at scale before committing to bioactive analogs. [2]

Negative Control or Selectivity Counter-Screen for BIO-32546 Analogs

Given the structural dissimilarity from the potent inhibitor BIO-32546 (C28H31F6NO3 vs. C22H30N2), this simpler piperazine may be useful as a negative control to confirm that observed ATX inhibition is not due to the naphthylmethyl-piperazine core alone, provided the absence of activity is experimentally confirmed. [1][2]

Quote Request

Request a Quote for 1-(2-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.